
1,2-Bis(3,5-difluorophenyl)-2-hydroxyethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-bis(3,5-difluorophenyl)-2-hydroxyethanone is a compound that belongs to the class of aryl diketones These compounds are characterized by the presence of two carbonyl groups attached to aromatic rings
Preparation Methods
The synthesis of 1,2-bis(3,5-difluorophenyl)-2-hydroxyethanone typically involves the reaction of 3,5-difluorobenzaldehyde with a suitable reagent under controlled conditions. One common method involves the use of a base catalyst to facilitate the reaction. The reaction conditions, such as temperature and solvent, are carefully optimized to achieve high yields and purity of the product .
Chemical Reactions Analysis
1,2-bis(3,5-difluorophenyl)-2-hydroxyethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Scientific Research Applications
1,2-bis(3,5-difluorophenyl)-2-hydroxyethanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of materials for electronics and photonics.
Mechanism of Action
The mechanism of action of 1,2-bis(3,5-difluorophenyl)-2-hydroxyethanone involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their function. The pathways involved in its action include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
1,2-bis(3,5-difluorophenyl)-2-hydroxyethanone can be compared with other aryl diketones, such as benzil (1,2-diphenylethane-1,2-dione) and bis(4-fluorophenyl)ethane-1,2-dione.
Properties
Molecular Formula |
C14H8F4O2 |
|---|---|
Molecular Weight |
284.20 g/mol |
IUPAC Name |
1,2-bis(3,5-difluorophenyl)-2-hydroxyethanone |
InChI |
InChI=1S/C14H8F4O2/c15-9-1-7(2-10(16)5-9)13(19)14(20)8-3-11(17)6-12(18)4-8/h1-6,13,19H |
InChI Key |
RDAYGBPKZORYGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(C(=O)C2=CC(=CC(=C2)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




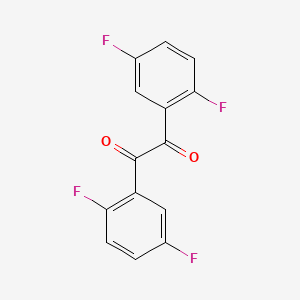



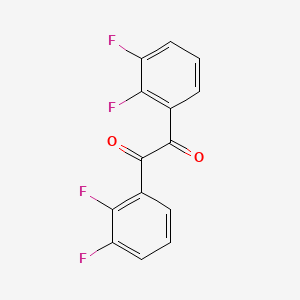
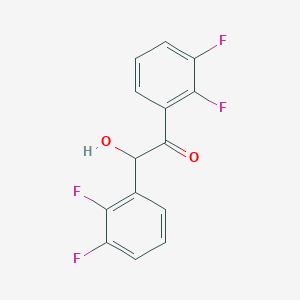
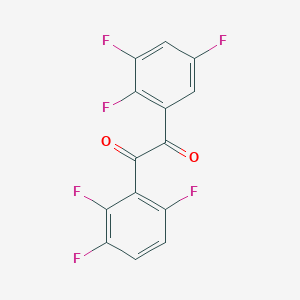
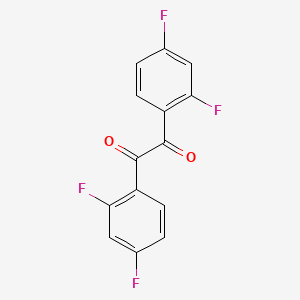
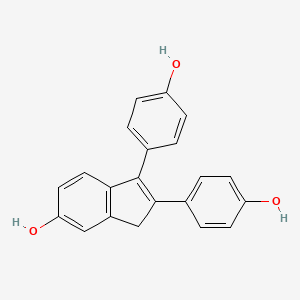
![3-(4-Hydroxy-phenyl)-benzo[d]isoxazol-5-ol](/img/structure/B10839771.png)


